In-Depth Technical Guide: 4-Chloropyridine-2-carbonyl chloride hydrochloride (CAS No. 51727-15-2)
In-Depth Technical Guide: 4-Chloropyridine-2-carbonyl chloride hydrochloride (CAS No. 51727-15-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloropyridine-2-carbonyl chloride hydrochloride, a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its role in the preparation of advanced derivatives. The CAS Number for 4-Chloropyridine-2-carbonyl chloride hydrochloride is 51727-15-2.[1][2]
Chemical and Physical Properties
4-Chloropyridine-2-carbonyl chloride hydrochloride is a reactive compound primarily utilized as a building block in the synthesis of more complex molecules.[3] Below is a summary of its key quantitative data.
| Property | Value | Source |
| CAS Number | 51727-15-2 | [1][2] |
| Molecular Formula | C₆H₄Cl₃NO | [2][4] |
| Molecular Weight | 212.46 g/mol | [2][4] |
| Melting Point | 135-137°C (decomposes) | [5][6] |
| Appearance | Dark Green Solid | |
| Storage Conditions | -20°C Freezer, Under Inert Atmosphere | [5][6] |
Synthesis of 4-Chloropyridine-2-carbonyl chloride hydrochloride
The synthesis of 4-Chloropyridine-2-carbonyl chloride hydrochloride can be achieved through the reaction of picolinic acid with thionyl chloride.[7] This process involves both the conversion of the carboxylic acid to an acyl chloride and the chlorination of the pyridine ring at the para-position.[7]
Experimental Protocol
The following protocol is based on the initial step in the synthesis of sorafenib derivatives as described by Babić et al. (2012).[7]
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
Nitrogen atmosphere
Procedure:
-
To picolinic acid, add an excess of thionyl chloride.
-
Heat the reaction mixture to 72°C.
-
Maintain the reaction under a nitrogen atmosphere for 16 hours.[7]
-
During the reaction, chlorination of the pyridine ring at the para-position occurs concurrently with the formation of the acid chloride.[7]
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After 16 hours, the reaction yields 4-Chloropyridine-2-carbonyl chloride hydrochloride as the final product.[7]
Note: This compound is often used in the next synthetic step without further purification.
Applications in Drug Discovery and Organic Synthesis
4-Chloropyridine-2-carbonyl chloride hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical agents. Its primary application is in the preparation of carboxamide derivatives, which are common moieties in drug candidates.
A notable example is its use in the synthesis of sorafenib derivatives.[7] Sorafenib is a multi-kinase inhibitor approved for the treatment of renal cell and hepatocellular carcinoma.[7] In the synthesis of sorafenib analogues, 4-Chloropyridine-2-carbonyl chloride hydrochloride serves as the starting material for the construction of the substituted pyridine-2-carboxamide core of the final compounds.[7]
The general synthetic workflow involving this intermediate is outlined below:
Figure 1: Synthetic workflow for the preparation of sorafenib derivatives.
Safety and Handling
4-Chloropyridine-2-carbonyl chloride hydrochloride is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Keep away from heat, sparks, open flames, and other ignition sources.
In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water. If in eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. If swallowed, rinse the mouth and do not induce vomiting.
Conclusion
4-Chloropyridine-2-carbonyl chloride hydrochloride is a valuable and highly reactive intermediate in organic synthesis. Its primary role in the pharmaceutical industry as a precursor to complex molecules, such as sorafenib derivatives, highlights its importance in drug discovery and development. The synthetic protocol provided herein offers a clear pathway for its preparation, enabling researchers to utilize this versatile building block in their synthetic endeavors. Careful handling and adherence to safety protocols are essential when working with this corrosive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. 4-Chloropyridine-2-carbonyl Chloride Hydrochloride | 51727-15-2 [chemicalbook.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. 51727-15-2 CAS MSDS (4-Chloropyridine-2-carbonyl Chloride Hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. mdpi.com [mdpi.com]
